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Compound of Interest

Compound Name: (2,5-dichlorophenyl)methanol

Cat. No.: B146531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,5-
dichlorophenyl)methanol (CAS No: 34145-05-6), a key intermediate in various chemical
syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these

spectra.

Spectroscopic Data Summary

The structural and electronic properties of (2,5-dichlorophenyl)methanol have been
characterized using several spectroscopic techniques. The quantitative data are summarized in
the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
The 'H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The assignments for (2,5-dichlorophenyl)methanol are presented in
Table 1.
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
7.48 d 1H Ar-H (H6)
7.26 d 1H Ar-H (H3)
7.19 dd 1H Ar-H (H4)
4.72 S 2H CH2

2.45 s (broad) 1H OH

Table 1: *H NMR spectral data for (2,5-dichlorophenyl)methanol in CDCls.

13C NMR (Carbon-13 NMR) Data (Predicted)

The 13C NMR spectrum reveals the different carbon environments within the molecule. The
predicted chemical shifts are detailed in Table 2.

Chemical Shift (6) ppm Assignment
139.5 Ar-C (C1)
132.8 Ar-C (C2)
130.5 Ar-CH (C4)
129.2 Ar-CH (C6)
128.8 Ar-CH (C3)
128.0 Ar-C (C5)
62.5 CH2

Table 2: Predicted 13C NMR spectral data for (2,5-dichlorophenyl)methanol.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on the
absorption of infrared radiation. Key absorption bands are listed in Table 3, derived from the

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b146531?utm_src=pdf-body
https://www.benchchem.com/product/b146531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

NIST gas-phase IR spectrum.[1]

Wavenumber (cm~?) Intensity Vibrational Mode
3650 Medium O-H stretch (free)

3080 Medium C-H stretch (aromatic)
2940 Medium C-H stretch (aliphatic)
1590, 1470 Strong C=C stretch (aromatic)
1400 Medium O-H bend

1130 Strong C-O stretch

820 Strong C-H bend (out-of-plane)
710 Strong C-Cl stretch

Table 3: Key IR absorption bands for (2,5-dichlorophenyl)methanol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. The expected major peaks in the electron ionization (El) mass spectrum are

shown in Table 4.

Assignment of Fragment

m/z Relative Intensity (%)
lon
176 65 [M]* (Molecular lon, 3>Cl2)
178 42 [M+2]* (Isotope Peak, 35CIF7Cl)
180 7 [M+4]* (Isotope Peak, 3’Cl2)
141 100 [M-CIJ*
113 50 [C7HeOCI]* - H20
77 45 [CeHs]*
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Table 4: Principal mass spectral data for (2,5-dichlorophenyl)methanol.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy Protocol

e Sample Preparation:
o Weigh approximately 10-20 mg of (2,5-dichlorophenyl)methanol.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean,
dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (4 0.0
ppm).

e Instrument Setup:
o The spectra are acquired on a 400 MHz NMR spectrometer.
o The probe is tuned to the respective frequencies for *H and 13C nuclei.
o The magnetic field is shimmed to ensure high homogeneity.
o Data Acquisition Parameters:
o 'H NMR:
= Number of scans: 16
» Relaxation delay: 1.0 s
» Pulse width: 45°

» Spectral width: 16 ppm
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o 13C NMR:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: 240 ppm

» Data Processing:
o AFourier transform is applied to the acquired Free Induction Decay (FID).
o The resulting spectrum is phase-corrected.
o The baseline is corrected to be flat.

o The spectrum is referenced to the TMS signal at 0.0 ppm.

IR Spectroscopy Protocol

For solid samples like (2,5-dichlorophenyl)methanol, the thin solid film method is commonly

employed.
e Sample Preparation:

o Dissolve a small amount (approx. 10 mg) of (2,5-dichlorophenyl)methanol in a few
drops of a volatile solvent such as dichloromethane.

o Place a single, clean salt plate (NaCl or KBr) on a clean surface.

o Drop the solution onto the salt plate and allow the solvent to evaporate completely, leaving
a thin film of the compound on the plate.

» Data Acquisition:

o Place the salt plate in the sample holder of an FT-IR spectrometer.
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o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over a range of 4000 to 400 cm~1.

o Typically, 16 scans are co-added to improve the signal-to-noise ratio.

» Data Processing:

o The sample spectrum is ratioed against the background spectrum to produce the final
transmittance or absorbance spectrum.

o lIdentify and label the major absorption peaks.

Mass Spectrometry Protocol

Electron lonization (EIl) is a common method for the mass spectrometric analysis of relatively
small, volatile organic molecules.

e Sample Introduction:

o A small amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o The sample is vaporized in a high vacuum environment.
e lonization:

o The gaseous molecules are bombarded with a high-energy electron beam (typically 70
eV).

o This causes the molecules to ionize, forming a molecular ion (M*), and to fragment in a
characteristic pattern.

e Mass Analysis:

o The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole)
based on their mass-to-charge ratio (m/z).

o Detection:
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o An electron multiplier detector records the abundance of each ion.

o The resulting data is plotted as a mass spectrum, showing the relative intensity of each
ion.

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis and structural elucidation of (2,5-
dichlorophenyl)methanol is depicted in the following diagram.
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Workflow for Spectroscopic Analysis of (2,5-dichlorophenyl)methanol
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Caption: Logical workflow for the spectroscopic analysis of (2,5-dichlorophenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dichlorophenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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